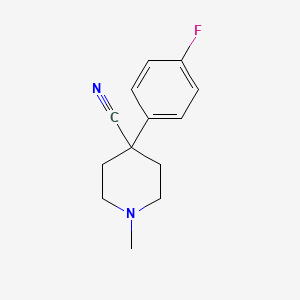

4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile

Description

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c1-16-8-6-13(10-15,7-9-16)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRLCZYRAWNVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462362 | |

| Record name | 4-(4-fluorophenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258500-80-0 | |

| Record name | 4-(4-fluorophenyl)-1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzene derivative.

Addition of the Carbonitrile Group: The carbonitrile group is added through a reaction involving cyanide sources, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is with a molecular weight of 218.27 g/mol. Its structure includes a piperidine ring substituted with a fluorophenyl group and a carbonitrile moiety, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is critical for improving binding affinity to various biological targets.

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desirable properties.

Biology

- Biological Activity : Research indicates that 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile exhibits significant interactions with neurotransmitter systems, particularly dopamine and opioid receptors. This interaction suggests potential applications in neuropharmacology, particularly for conditions such as depression and anxiety.

- Antimicrobial Properties : Preliminary studies have shown that structural analogs of this compound possess antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Further investigations are warranted to explore its efficacy as an antimicrobial agent.

Medicine

- Therapeutic Applications : The compound is being investigated for its role as an inhibitor of specific enzymes or receptors, indicating potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressants or analgesics.

- Drug Development : It is utilized in medicinal chemistry to design novel compounds that can selectively target neurotransmitter systems, enhancing the development of drugs aimed at treating mental health conditions.

Industry

- Material Science : The compound can be incorporated into polymer matrices, improving the properties of materials used in drug delivery systems. This application enhances the efficacy and control over drug release rates.

- Analytical Chemistry : As a standard compound, it aids in the development of analytical methods for quantifying similar compounds in complex mixtures, facilitating research across various domains.

Neuropharmacological Studies

A study focusing on the neuropharmacological profile of similar compounds highlighted their ability to influence dopamine receptor activity. This finding suggests that 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile could play a role in pain modulation and mood regulation, potentially serving as an analgesic or antidepressant.

Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives with structural similarities exhibit notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. For instance, one structural analog showed a minimum inhibitory concentration (MIC) of 0.12 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-(4-Trifluoromethylphenyl)piperidine-4-carbonitrile

- Structure : Replaces the 4-fluorophenyl group with a 4-trifluoromethylphenyl moiety.

- Molecular Weight : 258.25 g/mol (C₁₃H₁₃F₃N₂) .

- Key Differences: The trifluoromethyl (-CF₃) group is more electron-withdrawing than fluorine, enhancing resistance to oxidative metabolism.

- Applications : Investigated in late-stage C–H functionalization studies for drug discovery .

1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile

- Structure: Features a benzyl group at the 1-position and an o-toluidino (2-methylanilino) substituent at the 4-position.

- Molecular Weight : 305.39 g/mol (C₂₀H₂₁N₃) .

- The o-toluidino group may engage in π-π interactions with biological targets.

- Applications : Used in safety and toxicity studies under GHS guidelines .

Pyridine and Dihydropyridine Derivatives

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

- Structure : A dihydropyridine core with dual nitrile groups and para-fluorophenyl substitution.

- Molecular Weight : 295.30 g/mol (C₁₆H₁₂F₂N₄) .

- Key Differences : The dihydropyridine ring introduces conformational flexibility and redox activity. The dual nitrile groups enhance polarity (logP ~1.8), making it suitable for aqueous-phase reactions.

- Applications : Widely used in material science and as a precursor for antihypertensive agents .

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

- Structure: Pyridine core with amino, fluorophenyl, and naphthyl substituents.

- Molecular Weight : 363.39 g/mol (C₂₂H₁₄FN₃) .

- Key Differences: The naphthyl group increases aromatic surface area, favoring interactions with hydrophobic protein pockets. The amino group enables hydrogen bonding.

- Applications : Intermediate in synthesizing heterocyclic bioactive compounds .

Miscellaneous Heterocycles

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile

- Structure : Pyrazolo-pyridine fused system with nitro and phenyl groups.

- Molecular Weight : 400.40 g/mol (C₂₁H₁₄N₆O₂) .

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution reactions. The fused ring system enhances planarity, beneficial for intercalation with DNA or enzymes.

- Applications : Studied for antitumor and antimicrobial activities .

4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Structure: Pyrrole ring with dimethylamino and methoxyphenyl groups.

- Molecular Weight : 299.30 g/mol (C₁₄H₁₃N₃O₃) .

- Key Differences : The dioxo-pyrrole system participates in tautomerism, affecting solubility and reactivity. The methoxy group (-OCH₃) enhances solubility in polar solvents.

- Applications : Explored for antiviral and anti-inflammatory properties .

Comparative Data Table

Activité Biologique

4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is C12H14FN, and it has a molecular weight of approximately 201.25 g/mol. The compound features a piperidine ring with a fluorophenyl substituent and a carbonitrile group, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with piperidine structures exhibit diverse biological activities, including:

- Anticancer properties : Piperidine derivatives have been shown to interfere with cellular processes such as DNA replication and cell division.

- Neuroprotective effects : Some studies suggest that piperidine derivatives can influence neurodegenerative processes.

- Antimicrobial activity : There is evidence that these compounds may possess antibacterial and antiviral properties.

The biological activity of 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs) and ion channels, influencing neurotransmitter release and neuronal excitability.

Data Table: Biological Activities of Similar Compounds

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of piperidine, including 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this piperidine derivative have shown efficacy in inhibiting tumor growth by disrupting the cell cycle.

- Neuroprotective Effects : A study highlighted the potential of piperidine derivatives in protecting neuronal cells from oxidative stress, suggesting their role in neurodegenerative disease management. The mechanism involves modulation of neuroinflammatory pathways.

- Antimicrobial Properties : Research has indicated that certain piperidine derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness is attributed to their ability to disrupt bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via multi-step routes. A common approach involves coupling a fluorophenyl precursor (e.g., 4-fluorophenylacetone) with a piperidine derivative. For example, nucleophilic substitution or reductive amination may introduce the methyl group at the piperidine nitrogen. Key steps include:

- Precursor activation : Use of sodium hydroxide in dichloromethane to facilitate reactions (as seen in analogous piperidine syntheses) .

- Cyano group introduction : Cyanidation via Knoevenagel condensation or nucleophilic cyanation under controlled pH and temperature .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm the fluorophenyl moiety (δ ~7.0–7.5 ppm for aromatic protons) and the piperidine ring (δ ~1.5–3.0 ppm for methyl and methylene groups). The nitrile group appears as a sharp singlet in C NMR (~115–120 ppm) .

- IR : A strong absorption band near ~2240 cm confirms the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z calculated for CHFN: 217.1141) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential cyanide release during decomposition .

- Waste Disposal : Segregate nitrile-containing waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Disorder in the Piperidine Ring : Flexible piperidine conformers may cause crystallographic disorder. Use SHELX software for refinement, applying restraints to bond lengths and angles .

- Twinned Crystals : If twinning is observed (e.g., in monoclinic systems), employ twin-law refinement in programs like SHELXL .

- Data Collection : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for accurate modeling .

Q. How can conflicting spectroscopic data from different studies be resolved?

- Methodological Answer :

- Solvent Effects : Compare NMR data in identical solvents (e.g., DMSO-d vs. CDCl) to account for shifts .

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and cross-validate experimental peaks .

- Impurity Analysis : LC-MS or GC-MS identifies byproducts (e.g., de-fluorinated analogs) that may skew results .

Q. What strategies optimize the compound’s yield in multi-step synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney nickel for reductive amination steps to enhance efficiency .

- Temperature Control : Maintain reactions at 0–5°C during nitrile group introduction to minimize side reactions .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates .

Q. How can structure-activity relationship (SAR) studies evaluate its pharmacological potential?

- Methodological Answer :

- Functional Group Modifications : Compare analogs (e.g., sulfonyl or methyl derivatives) to assess the fluorophenyl and nitrile groups’ roles in target binding .

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like acetylcholinesterase or kinases .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and selectivity against related piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.